2-Thienylsulfinylacetic acid

Description

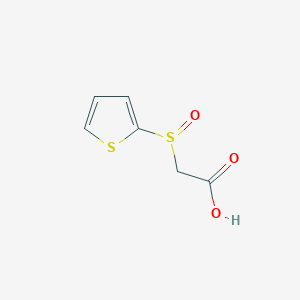

2-Thienylsulfinylacetic acid is a thiophene-derived compound featuring a sulfinyl (-S(O)-) group and an acetic acid moiety. The sulfinyl group distinguishes it from sulfide (-S-) or sulfonyl (-SO₂-) variants, influencing polarity, stability, and reactivity .

Properties

Molecular Formula |

C6H6O3S2 |

|---|---|

Molecular Weight |

190.2 g/mol |

IUPAC Name |

2-thiophen-2-ylsulfinylacetic acid |

InChI |

InChI=1S/C6H6O3S2/c7-5(8)4-11(9)6-2-1-3-10-6/h1-3H,4H2,(H,7,8) |

InChI Key |

KWUCXUIDQMYNFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)S(=O)CC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Pathways for Thiophene-Acetic Acid Derivatives

Source details a four-step synthesis of 2-thiophene acetic acid (structurally related but lacking the sulfinyl group):

-

Chlorination : Thiophene reacts with t-butyl hypochlorite at -15°C to -5°C to form 2-chlorothiophene (92% purity via GC).

-

Iodination : Sodium iodide replaces chlorine in 2-chlorothiophene under acetone/THF solvent (3:1 v/v), yielding 2-iodothiophene (92.3% yield, 98.69% HPLC purity).

-

Alkylation : 2-Iodothiophene undergoes coupling with diethyl malonate in THF with 2,6-lutidine, forming 2-(2-thienyl)diethyl malonate.

-

Hydrolysis/Decarboxylation : Hexadecylpyridinium chloride catalyzes NaOH-mediated hydrolysis, followed by HCl-induced decarboxylation to yield 2-thiophene acetic acid (80.98% yield, 98.8% purity).

While this pathway does not involve sulfinyl groups, it demonstrates the reactivity of thiophene derivatives in nucleophilic substitution and malonate-based functionalization.

Reactivity of Sulfinyl Groups in Heterocycles

Sulfinyl groups (-SO-) are known to:

-

Activate electrophilic substitution in aromatic systems by directing substituents to the para/meta positions.

-

Participate in oxidation-reduction equilibria , converting to sulfones (-SO₂-) under oxidative conditions.

Source highlights the use of DABCO in sulfonyl-containing annulations (e.g., β-sulfonyl styrenes undergoing Michael addition/alkylation cascades). Though focused on sulfonyl groups, this suggests sulfinyl analogs may exhibit similar reactivity in nucleophilic or radical pathways.

Key Hypothetical Reactions for 2-Thienylsulfinylacetic Acid

Based on structural analogs:

Oxidation Reactions

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Sulfoxide → Sulfone | H₂O₂, AcOH, 50–80°C | 2-Thienylsulfonylacetic acid |

| Thiophene ring oxidation | Ozone or KMnO₄, acidic | Sulfolane or sulfonic acid derivatives |

Condensation Reactions

| Substrate | Reagent | Product |

|---|---|---|

| Amines | DCC, EDC coupling | Amide derivatives |

| Alcohols | H₂SO₄, reflux | Ester derivatives |

Decarboxylation

| Conditions | Outcome |

|---|---|

| Pyridine, Cu powder, Δ | 2-Thienylsulfinylmethane |

| NaOH, Δ | Thiophene-sulfinyl anion |

Antimicrobial and Antioxidant Context

While not directly studied for this compound:

-

Source identifies sulfonylureas with MICs of 0.78 μg/mL against MRSA. Sulfinyl groups may exhibit comparable bioactivity due to similar electronic profiles.

-

Source reports antioxidant IC₅₀ values for thiazolidine-acetic acid hybrids (e.g., 568 nm λₘₐₓ for compound 2 ), suggesting potential redox activity for sulfinylacetic acid derivatives.

Data Gaps and Recommendations

No experimental data for this compound were identified in the provided sources. Future studies should explore:

-

Stereochemical effects of the sulfinyl group on reaction outcomes.

-

Cross-coupling reactivity (e.g., Suzuki-Miyaura with boronic acids).

-

Biological activity profiling against Gram-positive pathogens or oxidative stress models.

For authoritative data, consult specialized databases (Reaxys, SciFinder) or primary literature post-2023.

Comparison with Similar Compounds

Thiopheneacetic Acid Derivatives

2-Thiopheneacetic Acid (CAS 1918-77-0)

- Structure : Acetic acid linked to the 2-position of a thiophene ring.

- Properties : Melting point (63–67°C), solubility in hot water and oxygenated solvents .

- Applications : Precursor to pharmaceuticals (e.g., cefalotin, ketotifen) .

- Stability : Degrades under light; incompatible with strong oxidizers .

2-Thienylsulfinylacetic Acid

Sulfinyl vs. Sulfide/Sulfonyl Derivatives

2-[(Diphenylmethyl)sulfinyl]acetic Acid (CAS 27144-18-9)

- 2-[(Diphenylmethyl)thio]acetic Acid (CAS 63547-22-8) Structure: Sulfide (-S-) variant of the above.

2-(Thiophen-2-ylmethanesulfonyl)acetic Acid

Substituted Thiophene and Benzene Derivatives

5-Phenylthiophene-2-carboxylic Acid (CAS 3695-77-0)

- 2-[(4-Chlorophenyl)thio]acetic Acid (CAS 3405-88-7) Structure: Chlorophenylthio group attached to acetic acid. Application: Potential use in agrochemicals or pharmaceuticals due to halogenated aromatic systems .

Physicochemical Properties and Stability

Q & A

Q. What are the recommended protocols for synthesizing 2-Thienylsulfinylacetic acid in laboratory settings?

The synthesis typically involves converting 2-Thienylacetic acid to its reactive acyl chloride derivative using thionyl chloride (SOCl₂). This intermediate is then reacted with nucleophiles, such as 7-aminocephalosporanic acid, under controlled alkaline conditions to form pharmaceutical intermediates like cephapirin sodium . Key steps include maintaining anhydrous conditions, monitoring reaction progress via thin-layer chromatography (TLC), and isolating the product through crystallization or column chromatography.

Q. What storage conditions are optimal for preserving the stability of this compound?

Store the compound in tightly sealed, light-resistant glass containers at temperatures below 25°C in a well-ventilated, cool environment. Avoid proximity to strong oxidizing agents (e.g., peroxides, nitric acid) to prevent hazardous reactions. Stability is compromised by prolonged exposure to light, necessitating amber glassware or opaque storage solutions .

Q. What personal protective equipment (PPE) and handling precautions are critical during experiments?

Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct experiments in fume hoods with local exhaust ventilation to minimize inhalation risks. Contaminated clothing must be removed immediately and washed before reuse. Post-handling, wash hands thoroughly and decontaminate surfaces with ethanol or alkaline solutions .

Advanced Research Questions

Q. How does photodegradation impact this compound, and what experimental controls mitigate this?

Exposure to UV/visible light induces decomposition, generating hazardous byproducts like sulfur oxides (SOₓ). To mitigate, conduct reactions under inert atmospheres (e.g., nitrogen) and use light-blocking equipment (e.g., amber reactors). Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection, comparing retention times against fresh samples .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound-mediated syntheses?

Systematically evaluate variables:

- Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.

- Stoichiometric ratios : Adjust molar equivalents of reactants to identify ideal conditions.

- Temperature gradients : Perform kinetic studies at 10–50°C to determine rate-limiting steps. Document all parameters using standardized protocols (e.g., IUPAC guidelines) to ensure reproducibility .

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on sulfinyl and thienyl proton signals (δ 7.0–8.0 ppm).

- IR spectroscopy : Identify sulfoxide (S=O) stretches at 1020–1070 cm⁻¹.

- Mass spectrometry (MS) : Use ESI-MS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns. Cross-reference data with computational models (e.g., density functional theory) for validation .

Q. What strategies are recommended for toxicity profiling given limited acute toxicity data?

Prioritize in vitro assays:

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.

- Genotoxicity : Conduct Ames tests to evaluate mutagenic potential. Pair with in silico tools (e.g., QSAR models) to predict LD₅₀ and ecotoxicological endpoints. Always adhere to OECD guidelines for experimental design .

Q. How is this compound utilized in cephalosporin antibiotic synthesis?

The compound serves as a key acylating agent in cephapirin sodium production. Its acyl chloride derivative reacts with 7-aminocephalosporanic acid under basic conditions (pH 8–9), forming an amide bond critical for antibiotic activity. Purification involves recrystallization from ethanol-water mixtures, yielding >95% purity .

Contradiction Analysis and Methodological Guidance

Q. Why do some studies report variable yields in sulfoxide-containing reactions?

Contradictions arise from differing oxidation states of sulfur (sulfinyl vs. sulfonyl groups) and solvent polarity effects. Use redox-sensitive dyes (e.g., ceric ammonium nitrate) to quantify sulfoxide content. For reproducibility, standardize oxidation protocols (e.g., H₂O₂ in acetic acid) and characterize products via X-ray crystallography .

Q. How can thermal decomposition risks be managed during high-temperature reactions?

At temperatures >100°C, decomposition releases CO and CO₂. Employ thermogravimetric analysis (TGA) to identify safe operating ranges (<80°C). Use Schlenk lines for oxygen-free environments and real-time gas monitoring (e.g., FTIR gas cells) to detect hazardous emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.